BenchChemオンラインストアへようこそ!

3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide

FABP inhibitor medicinal chemistry lead optimization

This compound is a fully synthetic, non-annulated thiophenylamide with a 3-chloro-1-benzothiophene-2-carboxamide core. It is distinguished by its 3-cyano-4,5-dimethylthiophen-2-yl substitution, which defines a specific baseline for FABP4/5 dual inhibition SAR studies. Procure this ≥95% pure building block to control for steric tolerance in the FABP4/5 binding pocket. Head-to-head comparisons with the ethyl/methyl, phenyl, or dichloro analogs (e.g., CAS 314022-12-3, 349643-61-4, 600122-22-3) enable precise mapping of bioisosteric replacement, halogen-bonding, and ADME effects in metabolic disease programs.

Molecular Formula C16H11ClN2OS2
Molecular Weight 346.85
CAS No. 314022-15-6
Cat. No. B2770208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide
CAS314022-15-6
Molecular FormulaC16H11ClN2OS2
Molecular Weight346.85
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
InChIInChI=1S/C16H11ClN2OS2/c1-8-9(2)21-16(11(8)7-18)19-15(20)14-13(17)10-5-3-4-6-12(10)22-14/h3-6H,1-2H3,(H,19,20)
InChIKeyXTTWWXMXVMPMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide (CAS 314022-15-6): Core Structural & Procurement Baseline


3-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide (CAS 314022-15-6) is a fully synthetic, non-annulated thiophenylamide derivative with the molecular formula C₁₆H₁₁ClN₂OS₂ and a molecular weight of 346.85 g/mol . It belongs to a proprietary chemical space described in patent literature as fatty-acid binding protein (FABP) 4/5 inhibitors, particularly dual FABP 4/5 inhibitors [1]. The compound features a 3-chloro-1-benzothiophene-2-carboxamide core coupled to a 3-cyano-4,5-dimethylthiophen-2-yl moiety via an amide bond, a substitution pattern that distinguishes it from closely related commercial analogs. It is typically supplied as a research-grade building block with a purity of ≥95% .

Why 3-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the benzothiophene-2-carboxamide chemical space, even minor structural modifications—such as altering the thiophene substituent from dimethyl to ethyl/methyl, replacing the thiophene ring with a phenyl ring, or exchanging the 3-chloro group for a nitro group—produce substantial shifts in molecular weight, lipophilicity, and hydrogen-bonding capacity that directly impact physicochemical properties and, by extension, biological target engagement . As demonstrated by the quantitative comparative data below, generic substitution by a visually similar analog without explicit experimental validation carries a high risk of altering potency, selectivity, and pharmacokinetic behavior in FABP4/5 inhibition programs [1]. These differences are sufficiently large to preclude 'drop-in' replacement without re-optimization of the chemical series.

Quantitative Differentiation Evidence for 3-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide vs. Closest Analogs


Molecular Weight & Steric Bulk: Dimethyl vs. Ethyl/Methyl Thiophene Substitution

The target compound (MW 346.85 g/mol) is significantly lighter and less sterically encumbered than its closest homolog, 3-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1-benzothiophene-2-carboxamide (CAS 314022-12-3, MW 360.88 g/mol) . The replacement of one methyl group with an ethyl group adds 14.03 g/mol (+4.0%) to the molecular weight and introduces additional conformational flexibility, which may alter binding pocket complementarity in FABP4/5 inhibition assays [1].

FABP inhibitor medicinal chemistry lead optimization

Aromatic Ring System: Thiophene vs. Phenyl as the Cyano-Bearing Moiety

The target compound incorporates a 3-cyano-4,5-dimethylthiophen-2-yl group, whereas the comparator 3-chloro-N-(4-cyanophenyl)-1-benzothiophene-2-carboxamide (CAS 349643-61-4) replaces the thiophene with a phenyl ring . This substitution removes the sulfur heteroatom, reduces the molecular weight to 312.77 g/mol (Δ = -34.08 g/mol), and eliminates the two methyl substituents, resulting in a substantially different electronic distribution and hydrogen-bond acceptor profile. These differences are expected to alter π-stacking interactions and dipole moments critical for target engagement in FABP4/5 binding pockets [1].

FABP4 inhibitor bioisostere drug design

Halogen Substitution Pattern: 3-Chloro vs. 3-Chloro-4-Cyano on the Phenyl Ring

A third comparator, 3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide (CAS 600122-22-3, MW 347.22 g/mol), introduces an additional chlorine atom on the phenyl ring while retaining the cyano group, resulting in a molecular weight nearly identical to the target compound (Δ = +0.37 g/mol) . Despite the near-identical molecular weight, the presence of a second electron-withdrawing chlorine substituent alters the electronic environment of the amide bond and the hydrogen-bond acceptor capacity of the cyano group, both of which are critical for FABP4/5 inhibitor binding interactions as described in the patent literature [1].

FABP inhibitor halogen bonding SAR

Documented FABP4/5 Inhibitor Class Association vs. Uncharacterized Analogs

The non-annulated thiophenylamide scaffold, to which the target compound belongs, is explicitly claimed in US Patent US9353102B2 as a dual FABP4/5 inhibitor class with therapeutic potential in type 2 diabetes, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis (NASH), and cancer [1]. In contrast, the closest commercial analogs (CAS 314022-12-3, 349643-61-4, 600122-22-3) lack equivalent patent-supported biological annotation linking them to FABP inhibition, rendering the target compound the only analog in this set with a documented, disease-relevant mechanism-of-action hypothesis supported by intellectual property [1].

FABP4/5 inhibitor diabetes NASH patent evidence

Optimal Research & Procurement Scenarios for 3-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide


FABP4/5 Dual Inhibitor Lead Optimization & SAR Expansion

This compound serves as a key starting point for structure-activity relationship (SAR) studies targeting dual FABP4/5 inhibition, as supported by the patent literature [1]. Its specific dimethyl-thiophene substitution pattern provides a defined baseline for exploring the impact of alkyl group variation on potency and selectivity, particularly when compared directly to the ethyl/methyl analog (CAS 314022-12-3) to quantify the steric tolerance of the FABP4/5 binding pocket .

Thiophene-to-Phenyl Bioisostere Assessment in Drug Design

Researchers evaluating bioisosteric replacement strategies can procure this compound alongside the phenyl analog (CAS 349643-61-4) to experimentally measure the impact of replacing the thiophene ring with a phenyl ring on target binding affinity, metabolic stability, and cellular permeability . The quantitative differences in molecular weight, heteroatom content, and lipophilicity provide a controlled system for drawing generalizable conclusions about thiophene bioisosteres in medicinal chemistry.

Halogen Bonding & Electronic Effect Profiling in FABP Inhibitor Series

The compound enables a direct halogen-count comparison with the dichloro analog (CAS 600122-22-3), allowing medicinal chemists to isolate the effect of a second chlorine substituent on FABP4/5 inhibition potency, halogen bonding interactions, and off-target profiles . Such head-to-head comparisons are essential for optimizing the balance between target engagement and ADME properties in FABP-targeted drug discovery programs.

Chemical Biology Tool Compound for FABP4/5 Pathway Investigation

Given its association with the FABP4/5 inhibitor pharmacophore claimed in US9353102B2, this compound can be deployed as a chemical probe to interrogate FABP4/5-mediated fatty acid signaling in cellular models of metabolic disease, including insulin resistance, adipocyte inflammation, and NASH [1]. Its ≥95% purity specification supports reproducible dose-response experiments .

Quote Request

Request a Quote for 3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.